molecular formula C4H10N6O4S B029843 2,4,5,6-Tetraaminopyrimidine sulfate CAS No. 5392-28-9

2,4,5,6-Tetraaminopyrimidine sulfate

Cat. No.: B029843
CAS No.: 5392-28-9
M. Wt: 238.23 g/mol
InChI Key: MQEFDQWUCTUJCP-UHFFFAOYSA-N
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Description

Chemical Identity: 2,4,5,6-Tetraaminopyrimidine sulfate (CAS: 5392-28-9; alternative CAS: 49647-58-7) is a sulfated derivative of tetraaminopyrimidine. Its molecular formula is C₄H₁₀N₆O₄S (anhydrous) or C₄H₈N₆·H₂SO₄ (hemihydrate), with a molecular weight of 238.23 g/mol . It exists as pale yellow to brown crystalline solids with a melting point exceeding 360°C .

Chemical Reactions Analysis

Reduction Reactions

TAPS is synthesized via reduction of nitroso or azo precursors. Two industrial methods dominate:

Catalytic Hydrogenation

Reaction :
2 4 6 Triamino 5 phenylazopyrimidinePd C H2H2O 90 115 CTAPS\text{2 4 6 Triamino 5 phenylazopyrimidine}\xrightarrow[\text{Pd C H}_2]{\text{H}_2\text{O 90 115 C}}\text{TAPS}
Conditions :

  • Pressure : 5–10 bar H2_2
  • Temperature : 90–115°C
  • Catalyst : 5% Pd/C
  • Yield : 76.2 g (97.5% purity after sulfuric acid precipitation)

Zinc-Mediated Reduction

Reaction :
5 Nitroso 2 4 6 triaminopyrimidine NTAP Zn H2SO4H2O 20 65 CTAPS\text{5 Nitroso 2 4 6 triaminopyrimidine NTAP }\xrightarrow[\text{Zn H}_2\text{SO}_4]{\text{H}_2\text{O 20 65 C}}\text{TAPS}
Conditions :

  • Zn Dust : 2.0–2.5 mol per mol NTAP
  • Acid : 4.0–4.7 mol H2_2SO4_4
  • pH : Adjusted to 0.2–0.5 for precipitation
  • Purity : 99.5% (vs. 60–90% with sodium dithionite)

Table 1: Comparison of Reduction Methods

ParameterCatalytic Hydrogenation Zinc Reduction
Catalyst Pd/CZn dust
Temperature 90–115°C20–65°C
Pressure 5–10 bar H2_2Ambient
Purity 97.5%99.5%
Key Advantage High yieldMinimal sulfamate impurities

Oxidation Reactions

TAPS undergoes oxidation under UVB radiation or in the presence of hydrogen peroxide:

Photodegradation

Mechanism : UVB (290–320 nm) exposure generates superoxide anion radicals (O2\text{O}_2^-), leading to mitochondrial-mediated apoptosis in skin cells .
Products : Degradation intermediates include pyrimidine ring-opened compounds, which are less toxic than TAPS .

Oxidative Coupling in Hair Dyes

Reaction :
TAPS+CouplerH2O2pH 9 11Oxidized Dye\text{TAPS}+\text{Coupler}\xrightarrow[\text{H}_2\text{O}_2]{\text{pH 9 11}}\text{Oxidized Dye}
Conditions :

  • Oxidizing Agent : 6% H2_2O2_2
  • Application : Forms permanent hair dyes via electrophilic substitution.

Substitution Reactions

The amino groups in TAPS participate in nucleophilic substitution, enabling pharmaceutical synthesis:

Methotrexate Intermediate

Reaction :
TAPS+4 Aminobenzoic acidEnzymaticMethotrexate\text{TAPS}+\text{4 Aminobenzoic acid}\xrightarrow{\text{Enzymatic}}\text{Methotrexate}
Role : TAPS contributes the pyrimidine core for this antineoplastic agent .

Selenium Dioxide-Mediated Oxidation

Reaction :
TAPS+SeO2H2OSelenated Pyrimidine Derivatives\text{TAPS}+\text{SeO}_2\xrightarrow{\text{H}_2\text{O}}\text{Selenated Pyrimidine Derivatives}
Conditions :

  • Reagents : Selenium dioxide, sodium acetate, cysteine-HCl
  • Temperature : 20–100°C

Photochemical Reactions

TAPS exhibits phototoxicity under UVB irradiation:

Table 2: Photodegradation Parameters

ParameterValue/Observation
UVB Wavelength 290–320 nm
Key Radical Superoxide (O2\text{O}_2^-)
Cellular Effect Mitochondrial apoptosis
Degradation Products Less toxic than parent TAPS

Mechanistic Insight :

  • UVB absorption induces electron transfer, generating O2\text{O}_2^- radicals .
  • Degradation products are metabolized by bacteria (e.g., E. coli), reducing environmental persistence .

Stability and Byproducts

  • Thermal Stability : Stable up to 150°C; decomposes at higher temperatures .
  • Impurities : Sulfamate byproducts (<0.5%) form in dithionite-mediated reductions .

Scientific Research Applications

Pharmaceutical Development

TAPS serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly in oncology. Notably, it is used in the production of Methotrexate , an antineoplastic agent that inhibits cell growth in cancer treatment. The synthesis process involves reducing 5-nitroso-2,4,6-triaminopyrimidine to yield TAPS, which is then converted into Methotrexate .

Case Study: Methotrexate Synthesis

  • Process Overview : The reduction of 5-nitroso-2,4,6-triaminopyrimidine with zinc in acidic conditions leads to TAPS formation. Subsequent reactions convert TAPS into Methotrexate.
  • Yield and Purity : This method provides high yields with minimal impurities compared to traditional methods using sodium dithionite .

Agricultural Chemicals

In agriculture, TAPS is utilized in formulating agrochemicals. It acts as a growth regulator and herbicide, enhancing crop protection products. Its ability to modulate plant growth responses makes it valuable in developing sustainable agricultural practices.

Application Example

  • Growth Regulation : Studies have shown that TAPS can promote root development and improve nutrient uptake in various crops .

Biochemical Research

TAPS is employed extensively in biochemical research, particularly in studies focused on enzyme inhibition and metabolic pathways. Its role as a substrate or inhibitor allows researchers to gain insights into cellular processes.

Research Insights

  • Enzyme Studies : TAPS has been used to investigate the inhibition mechanisms of specific enzymes involved in metabolic pathways related to cancer and bacterial infections .

Analytical Chemistry

In analytical chemistry, TAPS is applied to develop methods for detecting nitrogenous compounds in environmental samples. Its chemical properties facilitate the quantification of these compounds, aiding in environmental monitoring efforts.

Method Development

  • Detection Techniques : TAPS-based methods have been validated for their effectiveness in quantifying nitrogenous pollutants in water samples .

Material Science

The potential of TAPS extends into material science where it is explored for creating novel materials such as polymers and coatings. Its unique structure contributes to the development of materials with enhanced properties.

Material Innovations

  • Polymer Applications : Research indicates that incorporating TAPS into polymer matrices can improve mechanical properties and thermal stability .

Data Table: Applications Summary

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for MethotrexateHigh yield synthesis with minimal impurities
Agricultural ChemicalsGrowth regulator and herbicideEnhanced crop protection
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Analytical ChemistryDetection of nitrogenous compoundsEffective environmental monitoring
Material ScienceDevelopment of polymers and coatingsImproved material properties

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetraaminopyrimidine sulfate involves its interaction with various molecular targets. In the case of its use as an intermediate in drug synthesis, the compound acts by inhibiting specific enzymes or pathways involved in cell proliferation. For example, in the synthesis of methotrexate, it inhibits dihydrofolate reductase, an enzyme critical for DNA synthesis and cell division .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: Slightly soluble in water (0.3–3 g/L) and DMSO when heated, but poorly soluble in ethanol .
  • Stability: Limited data available; decomposition occurs above 260°C .

Applications: Primarily used as an intermediate in synthesizing Methotrexate (a chemotherapeutic agent) .

Below is a comparative analysis of 2,4,5,6-tetraaminopyrimidine sulfate with structurally related pyrimidine derivatives and sulfated aromatic diamines:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Features Applications Safety Concerns
This compound 5392-28-9 C₄H₁₀N₆O₄S High thermal stability (>360°C), limited solubility in polar solvents Methotrexate synthesis, oxidative hair dyes Potential percutaneous absorption , UVB-induced toxicity
4-Hydroxy-2,5,6-triaminopyrimidine sulfate - C₄H₇N₅O₅S Contains hydroxyl group; acts as antioxidant and tyrosine kinase inhibitor Synthetic organic chemistry, enzyme inhibition Not well-characterized
2-Chloro-1,4-benzenediamine sulfate 6219-71-2 C₆H₉ClN₂O₄S Chlorinated aromatic diamine; higher solubility in organic solvents Polymer intermediates, dyes Suspected mutagenicity (structural analogy to benzidine derivatives)
Dihydrostreptomycin sulfate 5490-27-7 2(C₂₁H₄₁N₇O₁₂)·3(H₂SO₄) Antibiotic glycoside; complex structure with sulfated disaccharide Veterinary medicine (antibacterial) Ototoxicity and nephrotoxicity

Table 2: Physicochemical and Analytical Comparison

Parameter This compound 4-Hydroxy-2,5,6-triaminopyrimidine sulfate 2-Chloro-1,4-benzenediamine sulfate
Melting Point >360°C Not reported Not reported
Solubility in Water 0.3–3 g/L Higher (due to hydroxyl group) Moderate
HPLC Retention Time <3 minutes (C-18 column) Not reported Not reported
Key Impurities Unspecified organic residues <2.5% solvent content Chlorinated byproducts
Toxicological Data Limited in vivo absorption data No data Carcinogenicity concerns

Key Research Findings

Analytical Methods: A micellar liquid chromatography method using Tween-20/n-butanol mobile phase enables rapid quantification of this compound (linear range: 25–125 ppm; LOD: 0.69 μg/mL) .

Safety in Cosmetics : The SCCP recommends a maximum concentration of 2% in hair dyes due to insufficient percutaneous absorption data . UVB exposure may enhance its toxicity, necessitating photostability studies .

Synthetic Utility : Its role in Methotrexate synthesis is well-documented, but impurities (e.g., residual metal catalysts) require tighter control for pharmaceutical use .

Biological Activity

2,4,5,6-Tetraaminopyrimidine sulfate (CAS: 5392-28-9) is a chemical compound primarily recognized for its applications in hair dye formulations. Its biological activity has been the subject of various studies, focusing on its toxicity, pharmacological properties, and potential therapeutic uses. This article summarizes key findings related to the biological activity of this compound, including data tables and case studies.

  • Molecular Formula : C4H10N6O4S
  • Molecular Weight : 238.22 g/mol
  • Physical Form : Light yellow fine powder
  • Solubility : Soluble in water

Acute Toxicity Studies

  • Oral Toxicity in Mice :
    • A study conducted on young adult male CF1 mice assessed the acute oral toxicity of this compound. The compound was administered at various doses (1990 to 7940 mg/kg body weight). The calculated LD50 was found to be approximately 4700 mg/kg .
    • Symptoms observed included strong apathy, which was reversible in surviving animals.
  • Subchronic Toxicity in Rats :
    • In a 12-week feeding study with Wistar rats, doses of up to 10,000 ppm were administered. The study concluded that the compound was well tolerated with no significant adverse effects noted. The No-Observed-Effect-Level (NOEL) was determined to be 600 mg/kg body weight per day .

Dermal and Mucous Membrane Irritation

  • In tests involving albino rabbits and human volunteers, this compound showed no significant irritation or corrosive effects when applied to intact skin or mucous membranes. Observations were made at intervals up to 72 hours post-application .

Pharmacological Potential

This compound has been investigated for its potential as an intermediate in the synthesis of methotrexate, an antineoplastic agent used in cancer treatment. This suggests possible therapeutic applications beyond its use in cosmetics .

Data Table: Summary of Toxicological Findings

Study TypeSpeciesDose Range (mg/kg)Observed EffectsLD50/NOEL
Acute Oral ToxicityCF1 Mice1990 - 7940Apathy; reversible symptomsLD50 = 4700
Subchronic FeedingWistar RatsUp to 10,000 ppmWell tolerated; normal growthNOEL = 600
Dermal IrritationRabbits0.5 gNo irritation observedNot irritant
Human VolunteersAdults10% dilutionNo irritation or sensitizationNot irritant

Hair Dye Formulations

The primary application of this compound is as a precursor in hair dye formulations. It reacts with couplers to produce final dye products and can be oxidized through various methods including air oxidation or with hydrogen peroxide .

Stability and Efficacy

Research indicates that the stability of this compound in solution is high; recovery rates were between 91.6% and 95.9% after four hours of testing . However, further studies are required to fully understand its long-term stability in cosmetic formulations.

Q & A

Q. Basic: What are the recommended methods for synthesizing and characterizing 2,4,5,6-tetraaminopyrimidine sulfate?

Answer:

  • Synthesis : The compound is synthesized via multicomponent reactions. For example, it is used in the tandem reaction with Zn²+ salts, N-(4-N-methylaminobenzoyl)-L-glutamic acid, and 1,1,3-tribromoacetone to form methotrexate precursors under mild conditions .
  • Characterization : Key methods include:
    • Melting Point Analysis : >300°C (decomposition) .
    • Spectroscopy : Use NMR (¹H/¹³C) to confirm the pyrimidine backbone and sulfate counterion.
    • Elemental Analysis : Verify molecular formula (C₄H₈N₆·H₂SO₄) and molecular weight (238.22–238.23) .
    • HPLC : Monitor purity and detect by-products (e.g., nitrosation intermediates) .

Q. Basic: How is this compound utilized in the synthesis of methotrexate?

Answer:
The compound acts as a critical intermediate in methotrexate (MTX) synthesis. It undergoes condensation with 2,3-dibromopropionaldehyde and N-(para-(methylamino)benzoyl)glutamic acid to form 6-bromomethyl-2,4-diaminopteridine, a precursor to MTX. Reaction optimization focuses on minimizing side products like over-alkylated derivatives .

Q. Basic: What stability considerations are essential when handling this compound?

Answer:

  • Thermal Stability : Decomposes above 300°C; avoid prolonged heating .
  • Solubility : Slightly soluble in water. Use polar aprotic solvents (e.g., DMSO) for reactions, but ensure compatibility with sulfate stability .
  • Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation .

Q. Advanced: How can researchers optimize the synthesis of this compound to reduce by-products?

Answer:

  • Control Nitrosation/Reduction Steps : Use stoichiometric HNO₂ and reducing agents (e.g., NaBH₄) to minimize incomplete reduction or over-nitrosation .
  • Catalytic Optimization : Introduce Zn²+ or other Lewis acids to enhance reaction efficiency and selectivity .
  • In-situ Monitoring : Employ real-time HPLC or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Q. Advanced: What analytical strategies distinguish this compound from structurally similar compounds (e.g., 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate)?

Answer:

  • Mass Spectrometry (HRMS) : Differentiate via exact mass (238.22 vs. 239.21) and fragmentation patterns .
  • FT-IR : Identify sulfate-specific vibrations (~1100 cm⁻¹) and amine stretches (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve positional differences in amino and hydroxyl groups .

Q. Advanced: What role does this compound play in biochemical assays?

Answer:

  • Enzyme Inhibition Studies : Acts as a competitive inhibitor in folate metabolism pathways due to structural similarity to pteridines .
  • Fluorescent Assays : Used in caspase-4 activity kits for cell death studies via derivatization with fluorogenic probes .
  • Cell Culture : Optimize concentrations (typically 10–100 µM) to avoid cytotoxicity while maintaining inhibitory effects .

Q. Advanced: What mechanistic insights explain the reactivity of this compound in heterocyclic coupling reactions?

Answer:

  • Nucleophilic Substitution : The amino groups participate in SNAr reactions with electrophiles (e.g., bromoacetone), forming C–N bonds .
  • Coordination Chemistry : Zn²+ facilitates electron transfer, stabilizing transition states in multicomponent reactions .
  • pH Dependence : Reactions are optimized at pH 7–8 to balance amine nucleophilicity and sulfate solubility .

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine;sulfuric acid
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InChI

InChI=1S/C4H8N6.H2O4S/c5-1-2(6)9-4(8)10-3(1)7;1-5(2,3)4/h5H2,(H6,6,7,8,9,10);(H2,1,2,3,4)
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InChI Key

MQEFDQWUCTUJCP-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N.OS(=O)(=O)O
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Molecular Formula

C4H10N6O4S
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DSSTOX Substance ID

DTXSID0037023
Record name 2,4,5,6-Pyrimidinetetramine sulfate (1:1)
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Molecular Weight

238.23 g/mol
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CAS No.

5392-28-9, 49647-58-7
Record name 2,4,5,6-Tetraaminopyrimidine sulfate (1:1)
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Record name TETRAAMINOPYRIMIDINE SULFATE
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